molecular formula C11H24 B3054812 2,2,6-Trimethyloctane CAS No. 62016-28-8

2,2,6-Trimethyloctane

Cat. No. B3054812
CAS RN: 62016-28-8
M. Wt: 156.31 g/mol
InChI Key: NBIHFQKVSFKHGH-UHFFFAOYSA-N
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Description

2,2,6-Trimethyloctane is a branched-chain alkane with the molecular formula C11H24. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. However, recent scientific research has revealed that 2,2,6-trimethyloctane has potential applications in the field of medicine and biochemistry.

Scientific Research Applications

1. Parasiticidal Applications

A study by Deepika et al. (2011) explored the acaricidal and larvicidal properties of a compound related to 2,2,6-Trimethyloctane. They found that this compound exhibited significant parasiticidal effects against various larvae, demonstrating its potential use in managing parasitic infestations.

2. Chromatographic Applications

Wenclawiak et al. (1985) investigated the use of derivatives of 2,2,6-Trimethyloctane in chromatographic separations of metal chelates, highlighting its potential in analytical chemistry for separating complex mixtures (Wenclawiak et al., 1985).

3. Radiation Physics and Medical Imaging

Chiari et al. (2014) discussed the application of a related hydrocarbon, 2,2,4-Trimethylpentane, in radiation physics and medical imaging. This demonstrates the broader scope of trimethylated hydrocarbons in technological applications relevant to health and safety (Chiari et al., 2014).

4. Catalysis in Alkylation Reactions

Liu et al. (2008) researched the catalytic use of ionic liquids for alkylation reactions involving isobutane and 2-butene, where trimethylpentane was a major product. This indicates the role of trimethylated compounds in facilitating important chemical reactions (Liu et al., 2008).

5. Combustion Properties in Synthetic Fuels

The study of combustion properties of trimethylated hydrocarbons like 2,6,10-trimethyl dodecane by Won et al. (2014) suggests the potential of 2,2,6-Trimethyloctane in synthetic fuel applications. Understanding these properties is crucial for developing efficient and cleaner burning fuels (Won et al., 2014).

6. Synthesis of Antimalarial and Antileishmanial Agents

Nakamura et al. (2013) conducted a synthesis study of compounds structurally similar to 2,2,6-Trimethyloctane, aiming at developing treatments for malaria and leishmaniasis. This showcases the medical and pharmaceutical relevance of trimethylated compounds (Nakamura et al., 2013).

7. Environmental Fate and Biodegradation

The work of Solano-Serena et al. (2004) on the biodegradation of isooctane, a compound related to 2,2,6-Trimethyloctane, provides insights into the environmental impact and degradation pathways of such hydrocarbons (Solano-Serena et al., 2004).

8. Anti-Knock Additives in Fuel

The chemical kinetic study of triptane (a related compound) as an anti-knock additive by Atef et al. (2019) implies the potential use of 2,2,6-Trimethyloctane in enhancing fuel efficiency and performance (Atef et al., 2019).

properties

IUPAC Name

2,2,6-trimethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHFQKVSFKHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334819
Record name 2,2,6-Trimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethyloctane

CAS RN

62016-28-8
Record name 2,2,6-Trimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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